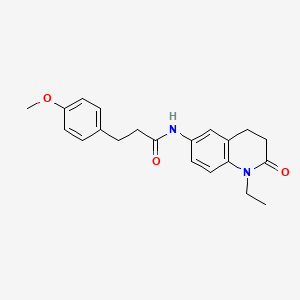

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide

Description

"N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide" is a synthetic small molecule characterized by a tetrahydroquinoline core fused with a 2-oxo group and substituted at the 1-position with an ethyl group. The 6-position of the quinoline ring is linked to a 3-(4-methoxyphenyl)propanamide moiety. This structure combines a bicyclic heteroaromatic system with a methoxy-substituted phenylpropanamide chain, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-3-23-19-11-8-17(14-16(19)7-13-21(23)25)22-20(24)12-6-15-4-9-18(26-2)10-5-15/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTBXSDUQXDLPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common route might include:

Formation of the Quinoline Core: Starting with an appropriate aniline derivative, cyclization reactions can be employed to form the quinoline core.

Introduction of the Ethyl Group: Alkylation reactions can be used to introduce the ethyl group at the desired position.

Formation of the Amide Bond: The final step often involves coupling the quinoline derivative with 3-(4-methoxyphenyl)propanoic acid using amide bond-forming reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide.

Key Findings:

- Broad Spectrum Efficacy : Research indicates that similar compounds exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated low MIC values (as low as 6.25 µg/mL against Mycobacterium smegmatis), suggesting their potential as future antimicrobial agents .

Anticancer Research

The compound's structural characteristics suggest potential applications in cancer therapy.

Case Studies:

- Cytotoxic Effects : A study on related compounds indicated significant cytotoxicity against various human cancer cell lines. This suggests that this compound may exhibit similar properties .

- Mechanisms of Action : The anticancer activity may be attributed to the compound's ability to inhibit specific metabolic pathways or interact with cellular targets involved in cancer proliferation .

Enzyme Inhibition

Enzyme inhibition is another promising application area for this compound.

Insights:

- Targeting Metabolic Pathways : Compounds with similar structures have been identified as inhibitors of enzymes critical to various metabolic processes. This could provide therapeutic avenues for diseases where such enzymes are dysregulated .

- Potential for Drug Development : The unique combination of functional groups in this compound may enhance its interaction with biological targets compared to other sulfonamide derivatives .

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of molecules:

- Quinoline vs.

- Methoxy vs. Hydroxy Substitutions : The 4-methoxyphenyl group increases lipophilicity relative to the 4-hydroxyphenyl group in Compound 30a, which could improve membrane permeability but reduce hydrogen-bonding capacity .

Research Findings and Hypotheses

Physicochemical Properties

- LogP and Solubility : The 4-methoxyphenyl group likely increases LogP compared to hydroxylated analogues (e.g., Compound 30a), reducing aqueous solubility but enhancing blood-brain barrier penetration .

- Metabolic Stability : The ethyl group at the 1-position may slow oxidative metabolism compared to bulkier substituents (e.g., tert-butyl in ), as smaller alkyl chains are less susceptible to cytochrome P450-mediated degradation .

Structure-Activity Relationship (SAR)

- Quinoline Ketone: The 2-oxo group could act as a hydrogen-bond acceptor, a feature absent in benzimidazole-based analogues () .

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a 4-methoxyphenyl group via a propanamide linkage. The molecular formula is , with a molecular weight of 322.41 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 322.41 g/mol |

| Molecular Formula | C20H22N2O2 |

| LogP | 3.6378 |

| Polar Surface Area | 38.493 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Antiviral Properties

Research indicates that this compound exhibits notable antiviral activity. It has demonstrated inhibitory effects against various viruses, including:

- Influenza A Virus : The compound has shown efficacy in reducing viral replication.

- Coxsackievirus B3 : Preliminary studies suggest potential applications in treating infections caused by this virus.

Anticancer Potential

The compound also displays promising anticancer properties. Studies have indicated that it may inhibit cell proliferation and induce apoptosis in cancer cell lines. Mechanistic investigations suggest that it may interfere with key signaling pathways involved in tumor growth and survival .

Anti-inflammatory Effects

In addition to its antiviral and anticancer activities, this compound has been evaluated for anti-inflammatory effects. Its ability to modulate inflammatory responses positions it as a candidate for further research in inflammatory diseases .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for viral replication and cancer cell survival.

- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that regulate immune responses and cell proliferation.

- DNA/RNA Interaction : Binding to nucleic acids may affect gene expression and protein synthesis involved in disease progression .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antiviral Study : In vitro assays demonstrated significant reductions in viral titers when cells were treated with the compound before infection with influenza A virus.

- Cancer Cell Line Analysis : The compound was tested on various cancer cell lines (e.g., breast cancer and leukemia). Results indicated a dose-dependent decrease in cell viability and increased markers of apoptosis.

- Inflammation Model : Animal models of inflammation showed reduced levels of pro-inflammatory cytokines following treatment with the compound, suggesting its potential utility in managing inflammatory diseases .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with the functionalization of the tetrahydroquinoline core followed by coupling with the 3-(4-methoxyphenyl)propanamide moiety. Key steps include:

- Amide bond formation : Use coupling agents like EDCl/HOBt for efficient condensation .

- Control of reaction parameters : Optimize temperature (e.g., 0–5°C for sensitive intermediates) and solvent polarity (e.g., DMF for polar intermediates) to minimize side reactions .

- Purification : Employ column chromatography or recrystallization to isolate the product with >95% purity .

Basic: Which analytical techniques are critical for structural characterization and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the ethyl, methoxyphenyl, and tetrahydroquinoline groups. For example, the methoxy proton resonates at δ 3.8–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., expected [M+H] for CHNO: 353.1865) .

- X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and intramolecular interactions, if single crystals are obtainable .

Basic: What preliminary biological assays are suitable for evaluating pharmacological potential?

Methodological Answer:

- Enzyme inhibition assays : Screen against targets like cyclooxygenase-2 (COX-2) or kinases using fluorometric or colorimetric substrates. IC values can indicate potency .

- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays. Include positive controls (e.g., doxorubicin) and normalize to vehicle-treated cells .

- Antimicrobial testing : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

Advanced: How can researchers resolve contradictions in reported biological activities of similar tetrahydroquinoline derivatives?

Methodological Answer:

- Comparative structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) and correlate changes with activity trends. For example, 4-fluorophenyl analogs in showed enhanced antimicrobial activity over chlorophenyl derivatives .

- Meta-analysis of published data : Cross-reference results from independent studies to identify consistent trends. For instance, antitumor activity may depend on the presence of the tetrahydroquinoline core and electron-withdrawing groups .

- Replicate experiments under standardized conditions : Control variables like cell passage number, assay temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize variability .

Advanced: What strategies elucidate the compound’s mechanism of action and target interactions?

Methodological Answer:

- Computational docking : Use software like AutoDock Vina to predict binding poses in protein active sites (e.g., COX-2 or tubulin). Validate with mutagenesis studies .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (K, k/k) to confirm interactions with putative targets .

- Transcriptomic/proteomic profiling : Treat model organisms (e.g., C. elegans) or cell lines and analyze differential gene/protein expression via RNA-seq or LC-MS/MS .

- In vivo pharmacokinetics : Assess bioavailability, half-life, and metabolite formation in rodent models using LC-MS-based quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.